molecular formula C10H10N4S B1273082 4-allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol CAS No. 91813-63-7

4-allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1273082
CAS No.: 91813-63-7
M. Wt: 218.28 g/mol
InChI Key: GQUMJEVEIZJHNE-UHFFFAOYSA-N
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Description

4-Allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C10H10N4S. This compound is characterized by the presence of a triazole ring, a pyridine ring, and an allyl group.

Preparation Methods

The synthesis of 4-allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol typically involves the reaction of triazole compounds with allyl and pyridine derivatives. One common method includes the reaction of a triazole precursor with an allyl halide and a pyridine derivative under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 4-allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol include:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-prop-2-enyl-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S/c1-2-7-14-9(12-13-10(14)15)8-5-3-4-6-11-8/h2-6H,1,7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUMJEVEIZJHNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381637
Record name 4-(Prop-2-en-1-yl)-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91813-63-7
Record name 4-(Prop-2-en-1-yl)-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol

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